2-bromo-5-(propan-2-yl)benzaldehyde
Description
2-Bromo-5-(propan-2-yl)benzaldehyde is a substituted benzaldehyde derivative featuring a bromine atom at the ortho position (C2) and an isopropyl group (propan-2-yl) at the para position (C5) relative to the aldehyde functional group. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.10 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex aromatic systems for pharmaceuticals, agrochemicals, and materials science . The bromine atom enhances electrophilicity at the ortho position, while the bulky isopropyl group modulates steric and electronic properties, influencing reactivity and regioselectivity in subsequent transformations.
Properties
CAS No. |
1288992-03-9 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-(propan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the bromination of 5-(propan-2-yl)benzaldehyde using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
Substitution: Formation of 2-substituted-5-(propan-2-yl)benzaldehyde derivatives.
Oxidation: Formation of 2-bromo-5-(propan-2-yl)benzoic acid.
Reduction: Formation of 2-bromo-5-(propan-2-yl)benzyl alcohol.
Scientific Research Applications
2-Bromo-5-(propan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-5-(propan-2-yl)benzaldehyde depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The bromine and aldehyde groups play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their distinguishing features:
Physical and Spectroscopic Properties
Key Research Findings
- Steric vs. Electronic Effects: The isopropyl group in this compound reduces undesired side reactions in Sonogashira couplings compared to smaller substituents (e.g., methyl), as demonstrated in the synthesis of benzaldehyde-alkyne conjugates .
- Thermodynamic Stability : Computational studies (e.g., NCI analysis ) reveal that steric repulsion between the isopropyl and aldehyde groups marginally destabilizes the compound compared to CF₃ or hydroxyl analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
